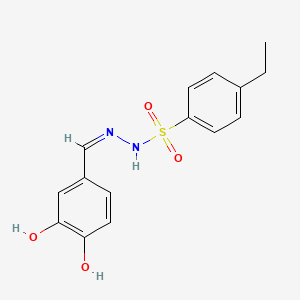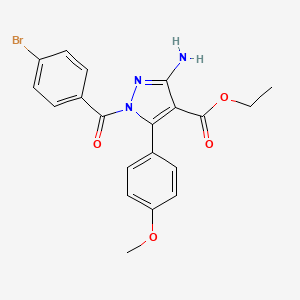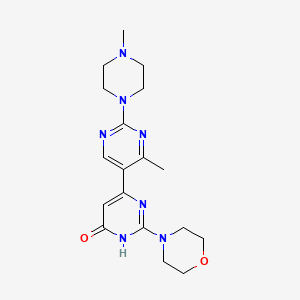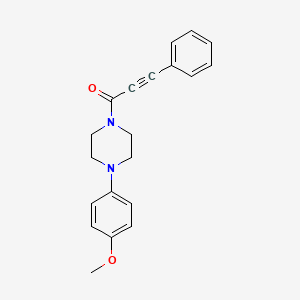![molecular formula C24H30N2O5 B6121509 ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6121509.png)
ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate is a chemical compound with potential applications in scientific research. This compound is also known as Compound 15d, and it has been studied for its potential use as an anticancer agent.
Mécanisme D'action
The mechanism of action of Compound 15d involves the activation of the mitochondrial pathway of apoptosis. This compound can induce the release of cytochrome c from the mitochondria, which activates caspase-9 and caspase-3. This activation leads to the cleavage of various proteins, including PARP, leading to cell death.
Biochemical and Physiological Effects:
Compound 15d has been shown to have several biochemical and physiological effects. This compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce tumor size in animal models. Additionally, Compound 15d has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Compound 15d in lab experiments is its potential as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells and inhibit their growth. Additionally, Compound 15d has been shown to have anti-inflammatory and analgesic effects, which could be useful in studying these conditions.
One limitation of using Compound 15d in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations. Additionally, the synthesis of Compound 15d is a multi-step process, which could make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of Compound 15d. One direction is to investigate its potential as an anticancer agent in clinical trials. Another direction is to study its anti-inflammatory and analgesic effects in animal models. Additionally, researchers could investigate ways to improve the synthesis method of Compound 15d to make it more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of Compound 15d involves a multi-step process. The first step involves the reaction of 3,4-dimethoxyaniline with benzyl chloroformate to produce benzyl 3,4-dimethoxyphenylcarbamate. The second step involves the reaction of benzyl 3,4-dimethoxyphenylcarbamate with piperidine and ethyl chloroformate to produce ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
Compound 15d has been studied for its potential use as an anticancer agent. Studies have shown that Compound 15d can induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Propriétés
IUPAC Name |
ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)carbamoyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-4-31-22(27)24(16-18-9-6-5-7-10-18)13-8-14-26(17-24)23(28)25-19-11-12-20(29-2)21(15-19)30-3/h5-7,9-12,15H,4,8,13-14,16-17H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRARRUJHXBKSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)NC2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)carbamoyl]piperidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6121432.png)

![4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate](/img/structure/B6121447.png)


![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B6121473.png)


![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6121490.png)
![1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone](/img/structure/B6121508.png)


![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6121521.png)